Cas no 154455-58-0 (3-Chloro-4-(2-nitroethenyl)phenol)
3-Chloro-4-(2-nitroethenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-(2-nitroethenyl)phenol
- SCHEMBL3695580
- 154455-58-0
- EN300-1967352
- Phenol, 3-chloro-4-(2-nitroethenyl)-
- 3-Chloro-4-(2-nitroethenyl)phenol
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- Inchi: 1S/C8H6ClNO3/c9-8-5-7(11)2-1-6(8)3-4-10(12)13/h1-5,11H/b4-3+
- InChI Key: SIWUQTWINSIWAH-ONEGZZNKSA-N
- SMILES: ClC1C=C(C=CC=1/C=C/[N+](=O)[O-])O
Computed Properties
- Exact Mass: 199.0036207g/mol
- Monoisotopic Mass: 199.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.456±0.06 g/cm3(Predicted)
- Boiling Point: 349.9±27.0 °C(Predicted)
- pka: 7.12±0.18(Predicted)
3-Chloro-4-(2-nitroethenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967352-0.05g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 0.05g |
$468.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-0.1g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-0.25g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-0.5g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-1.0g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1967352-2.5g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-5.0g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 5g |
$2360.0 | 2023-06-02 | ||
| Enamine | EN300-1967352-10.0g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 10g |
$3500.0 | 2023-06-02 | ||
| Enamine | EN300-1967352-1g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1967352-5g |
3-chloro-4-(2-nitroethenyl)phenol |
154455-58-0 | 5g |
$1614.0 | 2023-09-16 |
3-Chloro-4-(2-nitroethenyl)phenol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-Chloro-4-(2-nitroethenyl)phenol
3-Chloro-4-(2-nitroethenyl)phenol (CAS No. 154455-58-0): A Comprehensive Overview
The compound 3-Chloro-4-(2-nitroethenyl)phenol, identified by the CAS number 154455-58-0, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The presence of both chloro and nitroethenyl substituents on a phenolic backbone suggests a rich reactivity that makes it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds with diverse biological activities. Among these, 3-Chloro-4-(2-nitroethenyl)phenol has emerged as a compound of interest due to its structural similarity to known bioactive molecules. The nitroethenyl group, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic additions and cyclizations, which can lead to the formation of complex structures with potential therapeutic benefits.
One of the most compelling aspects of 3-Chloro-4-(2-nitroethenyl)phenol is its versatility in synthetic chemistry. The chloro substituent on the phenol ring provides a handle for further functionalization, allowing chemists to introduce additional groups and tailor the compound's properties for specific applications. This flexibility has made it a popular intermediate in the synthesis of more complex molecules, including those with antimicrobial and anti-inflammatory properties.
Recent studies have begun to explore the pharmacological potential of derivatives of 3-Chloro-4-(2-nitroethenyl)phenol. Researchers have been particularly interested in its ability to interact with biological targets such as enzymes and receptors. Preliminary findings suggest that certain derivatives may exhibit inhibitory activity against targets involved in inflammatory pathways, making them promising candidates for further development as therapeutic agents.
The synthesis of 3-Chloro-4-(2-nitroethenyl)phenol involves several key steps that highlight its synthetic utility. The nitration of ethenyl-substituted phenols is a well-established procedure that allows for the introduction of the nitro group at specific positions. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides the chloro-substituted derivative. These reactions are typically performed under controlled conditions to ensure high yields and purity.
The chemical properties of 3-Chloro-4-(2-nitroethenyl)phenol also make it an interesting subject for material science applications. The compound's ability to undergo polymerization reactions has led to investigations into its potential use as a monomer for creating novel polymers with tailored properties. These polymers could find applications in areas such as coatings, adhesives, and even advanced materials like conductive polymers.
In conclusion, 3-Chloro-4-(2-nitroethenyl)phenol (CAS No. 154455-58-0) is a versatile compound with significant potential in both pharmaceutical and material science research. Its unique structural features and reactivity make it a valuable tool for chemists and researchers looking to develop new molecules with beneficial properties. As research continues to uncover new applications for this compound, it is likely to remain a key player in the advancement of chemical sciences.
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